

Preclinical Data on TA-1801: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TA-1801

Cat. No.: B1662764

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Disclaimer: This document summarizes the publicly available preclinical data on **TA-1801**, a hypolipidemic agent. The information is primarily derived from the abstracts of scientific publications. A comprehensive in-depth guide would necessitate access to the full-text articles, which could not be retrieved.

Core Compound Information

TA-1801, chemically known as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was investigated for its potential as a hypolipidemic agent. Preclinical studies have demonstrated its efficacy in reducing serum lipids and influencing platelet aggregation.

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from in vivo studies of **TA-1801** in rat models.

Parameter	Animal Model	Dosage	Effect	Source
Serum Cholesterol Reduction	Normal Sprague-Dawley Rats	0.05% in diet	23% reduction	[1]
Serum Triglyceride Reduction	Normal Sprague-Dawley Rats	0.05% in diet	35% reduction	[1]
Relative Potency	Hereditary Hyperlipidemic Rats (THLR/1) vs. Normal Rats	Not specified	~10 times more active	[1]
In Vitro Platelet Aggregation	-	Not specified	Inhibition observed	[1]
Ex Vivo Platelet Aggregation	Hyperlipidemic Plasma Platelet	Not specified	Normalization of hyperaggregability	[1]

Experimental Protocols

Based on the available abstracts, the following outlines the methodologies used in the preclinical evaluation of **TA-1801**.

In Vivo Hypolipidemic Activity

- Animal Models:
 - Normal male Sprague-Dawley rats were used to assess the baseline hypolipidemic effects.
 - Hereditary hyperlipidemic rats (THLR/1) were utilized to evaluate the compound's efficacy in a model of established hyperlipidemia.
- Dosing Regimen:

- **TA-1801** was administered to normal rats as a dietary admixture at a concentration of 0.05%.
- Efficacy Endpoints:
 - Serum levels of cholesterol and triglycerides were measured to determine the extent of lipid reduction.

In Vitro and Ex Vivo Platelet Aggregation

- The abstracts mention that **TA-1801** was found to inhibit platelet aggregation in vitro and normalize hyperaggregability of platelets from hyperlipidemic plasma ex vivo. However, specific details regarding the experimental setup, such as the agonists used to induce aggregation and the concentrations of **TA-1801** tested, are not available in the reviewed abstracts.

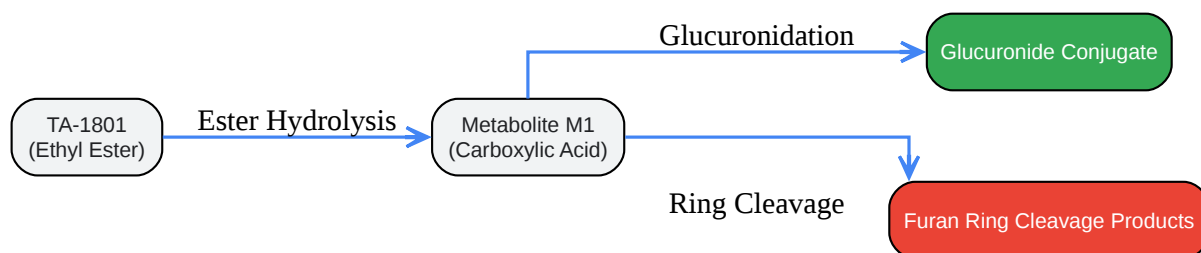
Metabolism Studies

- Animal Models: The metabolism of **TA-1801** was investigated in rats, rabbits, and dogs.
- Dosing: A single oral dose of 50 mg/kg of 14C-labeled **TA-1801** was administered.
- Metabolic Pathways Investigated: The primary metabolic transformations were identified as hydrolysis of the ethyl ester, followed by glucuronidation of the resulting carboxylic acid and cleavage of the furan ring.

Visualizations: Metabolic and Hypothetical Signaling Pathways

Metabolic Pathway of TA-1801

The following diagram illustrates the initial metabolic steps of **TA-1801** as described in the literature.

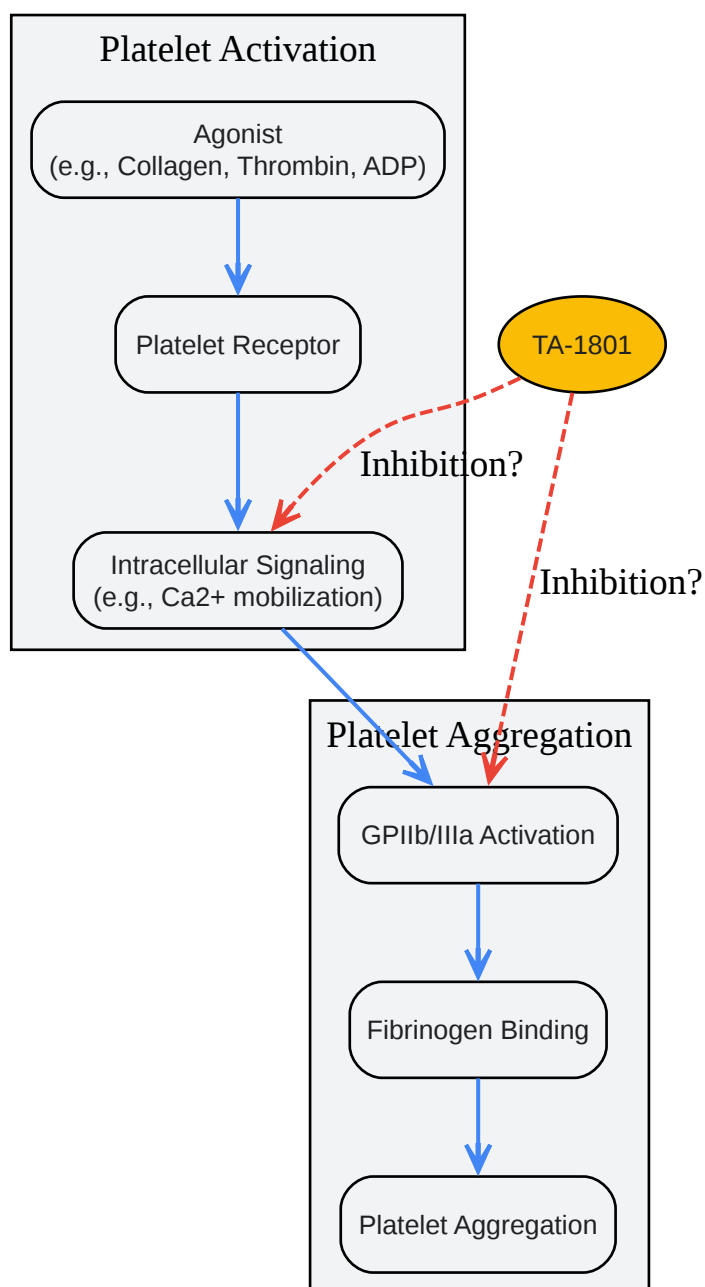


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Metabolic fate of **TA-1801** in vivo.

Hypothesized Mechanism of Platelet Aggregation Inhibition

While the specific molecular target of **TA-1801** for inhibiting platelet aggregation is not detailed in the available literature, the following diagram depicts a generalized workflow of platelet activation and aggregation, highlighting potential intervention points for an inhibitory compound.



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Potential points of **TA-1801** intervention.

Conclusion

The available preclinical data indicate that **TA-1801** is a hypolipidemic agent with the ability to reduce both cholesterol and triglyceride levels in rats. Furthermore, it exhibits inhibitory effects on platelet aggregation. The primary metabolic pathways involve hydrolysis and subsequent

conjugation or ring cleavage. A more detailed understanding of its mechanism of action, dose-response relationships, and comprehensive safety profile would require access to the full-text scientific publications.

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References

- 1. medchemexpress.com [medchemexpress.com]
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